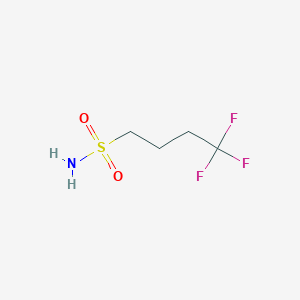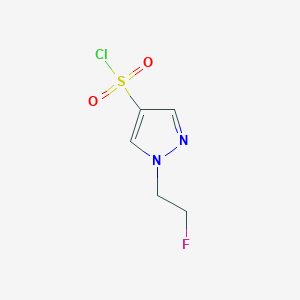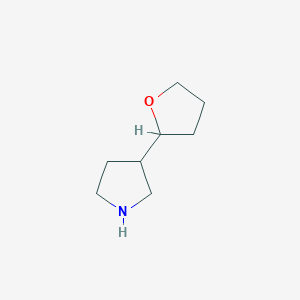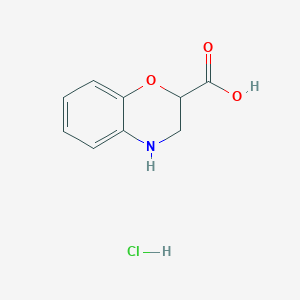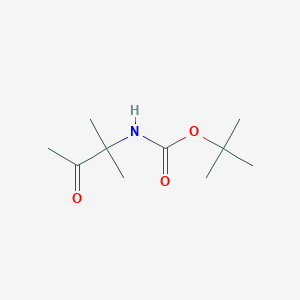
Tert-butyl 2-methyl-3-oxobutan-2-ylcarbamate
Übersicht
Beschreibung
Tert-butyl 2-methyl-3-oxobutan-2-ylcarbamate is a chemical compound used in scientific research. It has a molecular weight of 187.24 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12)/t6-/m0/s1 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound has a boiling point of 270.7±23.0 C at 760 mmHg and a melting point of 36-38 C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Preparation and Reactions : Tert-butyl 2-methyl-3-oxobutan-2-ylcarbamate has been used in the preparation and Diels-Alder reaction of a 2-amido substituted furan (Padwa, Brodney, & Lynch, 2003). This demonstrates its utility in complex organic syntheses, especially in forming heterocycles and carbamates.
Characterization Techniques : The structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, a related compound, was characterized using 2D heteronuclear NMR experiments (Aouine et al., 2016). This highlights the compound's relevance in advanced spectroscopic analysis.
Degradation Studies : Degradation pathways during the treatment of methyl tert-butyl ether by the UV/H2O2 process generated tert-butyl formate, among other byproducts (Stefan, Mack, & Bolton, 2000). Such studies are crucial for understanding the environmental impact and degradation mechanisms of related compounds.
Applications in Material Sciences
Synthesis of Building Blocks for Biologically Active Compounds : Tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, a related compound, has been synthesized for use as a building block in the preparation of biologically active compounds (Yamashita, Nishikawa, & Kawamoto, 2019). This demonstrates the compound's potential in the field of bioorganic chemistry.
Metathesis Reactions for Synthesis : The compound has been involved in metathesis reactions for synthesizing ring-fused carbazoles (Pelly, Parkinson, van Otterlo, & de Koning, 2005). Such reactions are significant in developing complex organic molecules with potential pharmaceutical applications.
Environmental and Analytical Chemistry
Study of Fuel Oxygenates Solubility : The solubility of fuel oxygenates like methyl tert-butyl ether in aqueous media was studied, crucial for assessing the environmental fate of these pollutants (Gonzalez-Olmos & Iglesias, 2008). Understanding the solubility of related compounds helps in evaluating their environmental impact.
Photocatalytic Degradation Studies : The photocatalytic degradation of methyl tert-butyl ether in the gas phase was studied, involving intermediates like tert-butyl formate (Boulamanti & Philippopoulos, 2008). These studies are essential for developing methods to mitigate the environmental pollution caused by related compounds.
Wirkmechanismus
The mechanism of action for Tert-butyl 2-methyl-3-oxobutan-2-ylcarbamate is not specified in the search results. As a chemical compound used in scientific research, its mechanism of action would depend on the specific context of the experiment or study.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(12)10(5,6)11-8(13)14-9(2,3)4/h1-6H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILZCRKRYCQDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1429182-36-4 | |
| Record name | tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

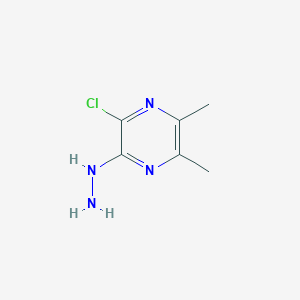
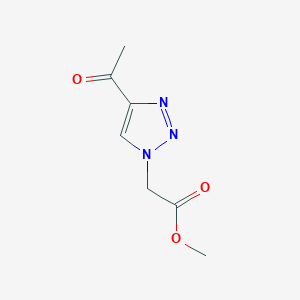
![1-(2-{Imidazo[1,2-a]pyridin-2-yl}acetamido)cyclohexane-1-carboxylic acid](/img/structure/B3378445.png)
![2-[2-(Phenylformamido)ethoxy]acetic acid](/img/structure/B3378447.png)
![Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride](/img/structure/B3378454.png)

